molecular formula C20H22N2O2 B2699662 1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol CAS No. 1018161-24-4

1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol

Cat. No. B2699662
CAS RN: 1018161-24-4
M. Wt: 322.408
InChI Key: LEROOUNIGCWUSK-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CPB is a beta-adrenergic receptor antagonist that has been found to have promising effects in the treatment of various diseases.

Scientific Research Applications

Cyclodextrins and Drug Delivery

Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with various molecules, enhancing solubility, modifying drug release profiles, and improving antimicrobial activity. They have been applied in drug-delivery systems for antibiotics and antibacterial agents, offering potential for improving the efficacy and stability of therapeutic compounds (Dariusz Boczar & K. Michalska, 2022).

Chitin and Chitosan Derivatives in Water Detoxification

Chitin and chitosan derivatives have shown significant adsorption potential for removing various aquatic pollutants due to their amino and hydroxyl functional groups. These compounds are used in treating water and wastewater, highlighting their application in environmental science and pollution mitigation (A. Bhatnagar & M. Sillanpää, 2009).

Pharmacological Properties of Natural Compounds

Natural compounds like thymol and chlorogenic acid (CGA) have been extensively studied for their pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These studies contribute to drug development and the exploration of new therapeutic agents (M. F. Nagoor Meeran et al., 2017; M. Naveed et al., 2018).

properties

IUPAC Name

1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-6-10-17(11-7-14)24-13-16(23)12-22-19-5-3-2-4-18(19)21-20(22)15-8-9-15/h2-7,10-11,15-16,23H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEROOUNIGCWUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol

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